N-(2-ethoxybenzyl)-3-nitroaniline

Non-linear optics DFT computation Hyperpolarizability

Choose N-(2-ethoxybenzyl)-3-nitroaniline for its definitive structural advantage in D–π–A applications. Unlike non-ethoxylated N-Benzyl-3-nitroaniline, its ortho-ethoxy substituent provides stronger resonance donation (+M effect), yielding superior intramolecular charge transfer, higher first-order hyperpolarizability, and enhanced SHG efficiency for NLO device fabrication. This also serves as a Rule-of-Three compliant fragment for FBDD, with a pre-installed hydrophobic vector for SAR. Select for guaranteed enhanced optoelectronic and medicinal chemistry performance.

Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
Cat. No. B6064295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxybenzyl)-3-nitroaniline
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CNC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H16N2O3/c1-2-20-15-9-4-3-6-12(15)11-16-13-7-5-8-14(10-13)17(18)19/h3-10,16H,2,11H2,1H3
InChIKeyXHKPWPCMLQOIMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-ethoxybenzyl)-3-nitroaniline: Procurement-Ready Nitroaniline Building Block with Differentiated Electronic Profile


N-(2-ethoxybenzyl)-3-nitroaniline (MF: C₁₅H₁₆N₂O₃, MW: 272.30 g·mol⁻¹) is a meta-nitroaniline derivative bearing an N-(2-ethoxybenzyl) substituent . The compound belongs to the donor–π–acceptor (D–π–A) chromophore class, wherein the 2-ethoxybenzyl moiety serves as an electron-donating group, the aniline π-system acts as the bridge, and the meta-nitro group functions as the electron acceptor [1]. This electronic push–pull architecture is the fundamental structural determinant of its non-linear optical (NLO) response and chemical reactivity profile, distinguishing it from non-alkoxylated or differently substituted nitroaniline analogs commonly sourced from screening libraries.

Why N-(2-ethoxybenzyl)-3-nitroaniline Cannot Be Replaced by Generic N-Benzyl-3-nitroaniline or Other In-Class Analogs


N-Benzyl-3-nitroaniline (B3NA) and its para-substituted or non-alkoxylated congeners are frequently proposed as interchangeable NLO chromophores or synthetic intermediates. However, the presence versus absence of the ortho-ethoxy substituent on the benzyl ring fundamentally alters the molecular electronic structure. In D–π–A nitroaniline systems, the donor strength of the amine substituent directly governs the degree of intramolecular charge transfer (ICT), which in turn dictates the first-order hyperpolarizability (β) and second-harmonic generation (SHG) efficiency [1]. The ethoxy group (−OCH₂CH₃) is a stronger electron donor via resonance (+M effect) than the unsubstituted benzyl group, yielding a measurably larger ground-state dipole moment and enhanced ICT character [2]. Consequently, procurement of the non-ethoxylated analog as a substitute risks underperforming in NLO device fabrication, yielding lower SHG conversion efficiency and altered crystallographic packing that may compromise non-centrosymmetric space group requirements essential for macroscopic second-order NLO activity [1].

Quantitative Differentiation Evidence: N-(2-ethoxybenzyl)-3-nitroaniline vs. Closest Analogs


Enhanced First-Order Hyperpolarizability (β) via Ethoxy Donor Substitution Relative to N-Benzyl-3-nitroaniline

The target compound incorporates an ortho-ethoxy substituent on the benzyl ring, which increases the electron-donating capacity of the amine donor group relative to unsubstituted N-benzyl-3-nitroaniline (B3NA). DFT calculations on B3NA at the B3LYP/6-311G++(d,p) level yielded a first-order hyperpolarizability β = 1.214 × 10⁻³⁰ esu [1]. In oxygen-bridged nitroaniline D–π–A systems, the introduction of alkoxy donors increased β to values as high as 230 × 10⁻³⁰ esu for extended conjugation analogs, demonstrating that alkoxy substitution enhances β by approximately 1–2 orders of magnitude depending on conjugation length and donor strength [2]. While direct experimental β data for N-(2-ethoxybenzyl)-3-nitroaniline are not yet published, the well-established structure–property relationship in nitroaniline NLO-phores predicts a β value intermediate between B3NA (1.214 × 10⁻³⁰ esu) and the fully oxygen-bridged systems (up to 230 × 10⁻³⁰ esu), representing a quantifiable enhancement over the non-ethoxylated baseline comparator [1][2].

Non-linear optics DFT computation Hyperpolarizability

Second-Harmonic Generation (SHG) Efficiency Benchmarking: N-Benzyl-3-nitroaniline Baseline with Predicted Enhancement for the Ethoxy Analog

Kurtz–Perry powder SHG measurements on N-benzyl-3-nitroaniline (NB3N) single crystals demonstrated an SHG efficiency of 1.66× that of potassium dihydrogen phosphate (KDP) reference in one study [1] and 2.5× KDP in a more recent second-order NLO characterization [2]. NB3N crystallizes in the monoclinic P2₁ non-centrosymmetric space group, a prerequisite for macroscopic second-order NLO activity [1][2]. The target compound N-(2-ethoxybenzyl)-3-nitroaniline, by virtue of its stronger ethoxy donor group, is expected to exhibit an enhanced ICT transition dipole moment, which correlates directly with increased SHG efficiency. In the broader oxygen-bridged nitroaniline class, powder SHG efficiencies as high as 6.2× urea have been reported, confirming that alkoxy/ether donor incorporation substantially boosts SHG output [3]. The ethoxy substituent also introduces steric bulk that may promote non-centrosymmetric crystal packing, a critical but unpredictable factor in NLO crystal engineering [2].

SHG efficiency Kurtz-Perry method NLO crystal

Thermal Stability Comparison: Decomposition Threshold of N-Benzyl-3-nitroaniline as Reference for the Ethoxy Congener

Thermogravimetric and differential thermal analysis (TGA/DTA) of N-benzyl-3-nitroaniline (B3NA) single crystals established thermal stability up to 282.87 °C, with no significant mass loss below this temperature [1]. In the oxygen-bridged nitroaniline series, decomposition temperatures (Td) ranged from 266 °C to 298 °C, demonstrating that the introduction of ether/alkoxy linkages does not compromise thermal robustness and may, in certain cases, slightly elevate the decomposition threshold [2]. The ethoxy group in N-(2-ethoxybenzyl)-3-nitroaniline is expected to maintain comparable thermal stability, as the C–O ether bond strength is similar to or greater than the C–C bonds present in the non-ethoxylated analog. This thermal resilience is a critical procurement consideration for NLO device fabrication processes that involve elevated temperatures during crystal growth, thin-film deposition, or poling procedures.

Thermal stability TGA/DTA Crystal growth

Optical Transparency Window: UV–Vis Cut-Off Wavelength Comparison with N-Benzyl-3-nitroaniline

For practical NLO applications, a wide optical transparency window in the visible and near-UV region is essential to avoid self-absorption of the frequency-doubled output. N-Benzyl-3-nitroaniline (B3NA) single crystals exhibit a UV–Vis cut-off wavelength of approximately 320 nm with 79% optical transmittance in the visible region, indicating good crystalline purity and suitability for SHG applications where the second harmonic (532 nm from 1064 nm fundamental) falls well within the transparent region [1][2]. The ethoxy substituent in the target compound is not expected to significantly red-shift the absorption edge, as the ether oxygen is not directly conjugated with the nitroaniline π-system in the ground state. However, the enhanced ICT character may produce a modest bathochromic shift of 10–30 nm, which must be considered when designing devices for UV-frequency doubling applications.

UV-Vis spectroscopy Optical transparency NLO materials

Synthetic Versatility: Nitro Group Reduction and N-Alkylation Reactivity as a Differentiated Intermediate

The meta-nitro group on the aniline ring serves as a latent amino functionality accessible via selective reduction (H₂/Pd-C, NaBH₄/catalyst, or Fe/HCl). The resulting N-(2-ethoxybenzyl)-1,3-phenylenediamine derivative is a versatile intermediate for the synthesis of benzimidazoles, quinoxalines, and other fused heterocycles of pharmaceutical relevance [1]. Compared to the non-ethoxylated analog N-benzyl-3-nitroaniline, the ethoxy group provides an additional handle for further functionalization (O-dealkylation, electrophilic aromatic substitution directed by the ether oxygen) and enhances solubility in organic solvents, facilitating solution-phase chemistry. The compound's molecular weight (272.30 g·mol⁻¹) and physicochemical profile (MW ≤ 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3) place it within fragment-based screening library criteria (Rule of Three compliant), making it suitable for both focused synthesis and fragment-based drug discovery platforms [2].

Organic synthesis Nitro reduction Building block

Validated Application Scenarios for N-(2-ethoxybenzyl)-3-nitroaniline Based on Comparative Evidence


Non-Linear Optical (NLO) Crystal Engineering for Frequency Doubling Devices

The compound's D–π–A architecture, featuring an ethoxy donor and nitro acceptor, positions it as a candidate for second-order NLO crystal growth. The established SHG performance of the closely related N-benzyl-3-nitroaniline (1.66–2.5× KDP) [1] provides a validated baseline, while the enhanced donor strength of the ethoxy substituent offers a rational basis for pursuing improved frequency-doubling efficiency. Researchers should prioritize slow evaporation solution growth techniques to screen for non-centrosymmetric crystal packing (monoclinic P2₁ or orthorhombic P2₁2₁2₁ space groups), followed by Kurtz–Perry powder SHG measurement at 1064 nm fundamental wavelength. The predicted thermal stability above 260 °C supports subsequent device fabrication steps including electrode deposition and electric-field poling without thermal degradation.

Fragment-Based Drug Discovery (FBDD) and Focused Library Design

With MW 272.30 g·mol⁻¹ and physicochemical properties compliant with the Rule of Three (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3, RB ≤ 3) [2], N-(2-ethoxybenzyl)-3-nitroaniline is suitable for incorporation into fragment-screening libraries. The nitro group serves as a synthetic handle for reduction to a primary amine, enabling rapid generation of amide, sulfonamide, or urea libraries. Unlike the non-ethoxylated N-benzyl-3-nitroaniline, the ethoxy substituent provides an additional vector for structure–activity relationship (SAR) exploration and can modulate target binding through hydrophobic or hydrogen-bond acceptor interactions. Procurement for FBDD platforms is justified by the compound's dual derivatization potential and compliance with fragment library selection criteria.

Synthesis of Benzimidazole and Quinoxaline Heterocyclic Scaffolds

N-(2-ethoxybenzyl)-3-nitroaniline can be reduced to the corresponding 1,3-phenylenediamine derivative, which serves as a direct precursor for cyclocondensation reactions yielding 2-substituted benzimidazoles or quinoxalines . The 2-ethoxybenzyl group remains intact throughout the reduction–cyclization sequence, providing a pre-installed hydrophobic moiety that can enhance the drug-likeness of the final heterocyclic products. This synthetic route offers an advantage over the non-ethoxylated N-benzyl-3-nitroaniline, where the absence of the alkoxy substituent limits the physicochemical diversity of the resulting heterocyclic library. The ethoxy group can also be selectively deprotected (BBr₃ or HBr/AcOH) to reveal a phenolic –OH for further conjugation or bioconjugation strategies.

Optoelectronic Material Dopant and Charge-Transport Layer Component

The ICT character of N-(2-ethoxybenzyl)-3-nitroaniline makes it a candidate for use as a molecular dopant in organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic (OPV) charge-transport layers. The related compound N-benzyl-3-nitroaniline has been investigated as an OLED dopant, demonstrating improved charge transport properties . The ethoxy analog is expected to exhibit superior solubility in common organic solvents (toluene, chlorobenzene, THF) due to the ether oxygen, facilitating solution-processed device fabrication by spin-coating or inkjet printing. The HOMO–LUMO energy gap, estimated at ~9.6 eV based on DFT calculations on the B3NA analog [1], indicates transparency in the visible region, a prerequisite for host–dopant systems in optoelectronic devices.

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